An In-depth Technical Guide to tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate: Properties, Synthesis, and Handling
An In-depth Technical Guide to tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Compound
In the realm of medicinal chemistry and drug discovery, novel molecular scaffolds are the bedrock of innovation. tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate represents one such compound of significant interest, belonging to the class of substituted imidazole derivatives that are prevalent in many biologically active molecules. However, a comprehensive search of the current scientific literature and chemical databases reveals a scarcity of direct experimental data for this specific molecule.
This guide, therefore, takes a predictive and comparative approach. As your Senior Application Scientist, I will leverage established principles of chemical reactivity and structure-property relationships, drawing upon data from closely related structural analogs. This document is designed to provide you with a robust, albeit inferred, understanding of the physical and chemical properties of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, its likely synthetic routes, and best practices for its handling and use in a research setting. Every piece of information derived from analogous compounds is transparently referenced to ensure scientific integrity.
Molecular Structure and Identifiers
The foundational step in understanding any chemical entity is to define its structure and key identifiers.
Chemical Structure
The molecular structure of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate comprises a central 1H-imidazole ring, substituted at the 1-position with a tert-butyl acetate group and at the 4-position with an amino group.
Physicochemical Properties (Predicted and Comparative)
| Property | tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate (Predicted) | tert-Butyl 2-(1H-imidazol-1-yl)acetate (Analog A) | tert-Butyl 2-(4-bromo-1H-imidazol-1-yl)acetate (Analog B) |
| Molecular Formula | C₉H₁₅N₃O₂ | C₉H₁₄N₂O₂[1] | C₉H₁₃BrN₂O₂[2] |
| Molecular Weight | 197.23 g/mol | 182.22 g/mol [1] | 261.12 g/mol [2] |
| CAS Number | Not available | 83468-75-1[3] | 877399-17-2[2] |
| Appearance | Predicted to be a solid at room temperature | Off-white solid[1] | Solid |
| Melting Point | Expected to be higher than Analog A due to the amino group's hydrogen bonding capabilities. | 111-113 °C[1] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Predicted to have moderate solubility in polar organic solvents. | Soluble in ethyl acetate, dichloromethane.[1][4] | Not available |
Proposed Synthetic Pathways
While a specific, validated synthesis for tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is not published, two plausible synthetic routes can be proposed based on standard organic chemistry transformations and syntheses of similar compounds.
Pathway A: N-Alkylation of 4-Aminoimidazole
This approach involves the direct N-alkylation of a protected 4-aminoimidazole with a tert-butyl haloacetate. The choice of protecting group for the amino function is crucial to prevent side reactions.
Experimental Protocol (Proposed):
-
Protection of 4-Aminoimidazole: React 4-aminoimidazole with a suitable protecting agent (e.g., di-tert-butyl dicarbonate) to yield a protected 4-aminoimidazole.
-
N-Alkylation: In a suitable solvent such as DMF or acetonitrile, react the protected 4-aminoimidazole with tert-butyl bromoacetate or tert-butyl chloroacetate in the presence of a base (e.g., potassium carbonate or sodium hydride).[1][4] The reaction is typically stirred at room temperature or gently heated.
-
Deprotection: Following successful alkylation, remove the protecting group under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Pathway B: Reduction of a 4-Nitro Precursor
This alternative pathway begins with the N-alkylation of 4-nitroimidazole, followed by the reduction of the nitro group to an amine. This route avoids the need for a protecting group on the nitrogen functionality.
Experimental Protocol (Proposed):
-
N-Alkylation of 4-Nitroimidazole: React 4-nitroimidazole with tert-butyl chloroacetate or bromoacetate in the presence of a base like potassium carbonate in a solvent such as ethyl acetate, followed by refluxing for several hours.[4]
-
Work-up and Isolation: After cooling, the reaction mixture is typically quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield tert-butyl 2-(4-nitro-1H-imidazol-1-yl)acetate.
-
Nitro Group Reduction: The isolated nitro-compound is then dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media).
-
Purification: The final product, tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate, would be purified from the reaction mixture using standard techniques such as chromatography or recrystallization.
Diagram of Proposed Synthetic Pathway B:
Caption: Proposed synthesis of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate via reduction of a nitro-intermediate.
Chemical Reactivity and Stability (Inferred)
The reactivity of tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is dictated by its three primary functional groups: the amino group, the imidazole ring, and the tert-butyl ester.
-
Amino Group and Imidazole Ring: The amino group is a strong activating group, making the imidazole ring electron-rich and thus more susceptible to electrophilic substitution than its unsubstituted counterpart. It can also act as a nucleophile in various reactions.
-
Tert-butyl Ester: The tert-butyl ester is relatively stable to nucleophilic attack but can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) or via pyrolysis to yield the corresponding carboxylic acid.[4] This ester is generally resistant to saponification under standard basic conditions that would cleave a methyl or ethyl ester.
-
Stability: The compound is expected to be stable under standard laboratory storage conditions (cool, dry, and away from strong oxidizing agents).[5] It may be sensitive to light and air over extended periods, a common characteristic of amino-substituted heterocyclic compounds.
Anticipated Spectroscopic Data
While no specific spectra are published, the expected spectroscopic characteristics can be predicted:
-
¹H NMR: The spectrum would likely show a singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm. The methylene protons of the acetate group would appear as a singlet. The two protons on the imidazole ring would likely appear as distinct singlets. The chemical shift of the amino protons can vary and may appear as a broad singlet.
-
¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon of the ester, and the carbons of the imidazole ring.
-
IR Spectroscopy: Key vibrational bands would be expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1730-1750 cm⁻¹), and C-N and C=C stretching vibrations of the imidazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns would include the loss of the tert-butyl group.
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for the title compound, a conservative approach to safety and handling is paramount. The following guidelines are based on the known hazards of structurally similar compounds, such as tert-butyl 2-(4-bromo-1H-imidazol-1-yl)acetate and general laboratory safety principles for handling novel chemical entities.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[6]
-
Skin and Body Protection: A lab coat should be worn, with additional protective clothing as necessary to prevent skin contact.
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[5][7] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8] For the bromo-analog, storage in an inert atmosphere at 2-8°C is recommended, which would be a prudent practice for the amino derivative as well.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
Diagram of Inferred Properties and Safety:
Caption: Summary of inferred properties and recommended safety precautions.
Conclusion
While direct experimental data for tert-Butyl 2-(4-amino-1H-imidazol-1-yl)acetate is currently lacking in the scientific literature, this guide provides a comprehensive overview of its anticipated properties and behaviors based on sound chemical principles and data from close structural analogs. The proposed synthetic routes offer a starting point for its preparation in a laboratory setting. As with any novel compound, all handling and experimental work should be conducted with the utmost care and adherence to safety protocols. It is our hope that this guide will serve as a valuable resource for researchers and scientists working with this promising molecule.
References
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- Al-Mohammed, N. N., et al. (2012). tert-Butyl 2-(1H-imidazol-1-yl)
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- Google Patents. (Year). JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride.
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